(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one
Description
Properties
IUPAC Name |
(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-(3,4-dichloroanilino)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15Cl3FNO2/c23-18-5-2-6-21(26)17(18)13-29-16-4-1-3-14(11-16)22(28)9-10-27-15-7-8-19(24)20(25)12-15/h1-12,27H,13H2/b10-9+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZURNCIDQBGJYTR-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)C=CNC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)OCC2=C(C=CC=C2Cl)F)C(=O)/C=C/NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15Cl3FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Methoxyphenyl Intermediate: This involves the reaction of 2-chloro-6-fluorobenzyl chloride with 3-hydroxybenzaldehyde in the presence of a base to form the corresponding methoxyphenyl intermediate.
Synthesis of the Propenone Moiety: The methoxyphenyl intermediate is then reacted with 3,4-dichloroaniline under basic conditions to form the final propenone structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the propenone moiety to a saturated ketone or alcohol.
Substitution: Halogen atoms in the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Fluorodeschloroketamine: A dissociative anesthetic with a similar halogenated aromatic structure.
2-Chlorobenzoic Acid: A simpler aromatic compound with a single halogen substituent.
Uniqueness
(2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one is unique due to its combination of multiple halogenated aromatic rings and a propenone moiety, which confer distinct chemical reactivity and potential biological activities.
Biological Activity
The compound (2E)-1-{3-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-3-[(3,4-dichlorophenyl)amino]prop-2-en-1-one is a synthetic organic molecule notable for its diverse biological activities. Its unique structure, characterized by the presence of chloro, fluoro, methoxy, and amino functional groups, positions it as a promising candidate for various pharmacological applications. This article reviews the biological activity of this compound based on recent research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 421.88 g/mol. The structural composition allows it to interact with multiple biological targets, which is essential for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | C24H21ClFNO2 |
| Molecular Weight | 421.88 g/mol |
| IUPAC Name | This compound |
The biological activity of the compound primarily stems from its ability to interact with specific enzymes and receptors in biological systems. The functional groups present facilitate binding to active sites, leading to modulation of enzymatic activity and signal transduction pathways. This interaction can influence various physiological processes, including cell proliferation and apoptosis.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing cytotoxic effects through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
In a study evaluating its effects on breast cancer cells (MCF-7), the compound was found to inhibit cell growth by inducing apoptosis via the mitochondrial pathway. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It displays broad-spectrum activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound may serve as a lead for developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the functional groups significantly affect the biological activity of the compound. For example, variations in the halogen substituents on the phenyl rings can enhance or reduce potency against specific targets.
Key Findings:
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for producing high-purity (2E)-configured chalcone derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves Claisen-Schmidt condensation between appropriate benzaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH/ethanol). Yield optimization requires precise control of stoichiometry (1:1 molar ratio), temperature (0–5°C for ketone activation), and reaction time (24–48 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures removal of unreacted starting materials and byproducts. Crystallization from ethanol or methanol can further enhance purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the E-configuration and structural integrity of this compound?
- Methodological Answer :
- IR Spectroscopy : Identify enone (C=O stretch ~1650 cm⁻¹) and aromatic C-H bends (~800 cm⁻¹).
- ¹H NMR : Confirm E-configuration via coupling constants (J = 12–16 Hz for trans-olefinic protons) and aromatic substitution patterns (integration ratios for methoxy and chloro substituents).
- XRD Crystallography : Resolve bond angles and torsion angles to validate the E-configuration and intermolecular interactions (e.g., π-π stacking, hydrogen bonding) .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) calculations predict electronic properties and global chemical reactivity descriptors (e.g., HOMO-LUMO, electrophilicity)?
- Methodological Answer :
- Computational Setup : Use B3LYP/6-311++G(d,p) basis set to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO).
- Reactivity Analysis : Apply Koopmans’ theorem to derive ionization potential (I = -EHOMO) and electron affinity (A = -ELUMO). Calculate chemical hardness (η = (I - A)/2) and electrophilicity index (ω = μ²/2η, where μ = (I + A)/2). These parameters predict nucleophilic/electrophilic sites and stability, guiding derivatization strategies .
Q. What experimental and computational strategies resolve discrepancies between observed UV-Vis λmax values and theoretical predictions?
- Methodological Answer :
- Solvent Effects : Compare experimental λmax in polar (e.g., DMSO) vs. nonpolar solvents with time-dependent DFT (TD-DFT) simulations incorporating solvent models (e.g., PCM).
- Vibronic Coupling : Account for Franck-Condon progression in computational models to align theoretical transitions with experimental absorption bands.
- Validation : Cross-check with UV-Vis spectra of structurally analogous chalcones to identify substituent-specific deviations .
Q. How should researchers design antimicrobial activity assays to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Microbial Strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, with ampicillin as a positive control.
- Mechanistic Probes : Assess membrane disruption via fluorescence assays (propidium iodide uptake) and reactive oxygen species (ROS) generation using DCFH-DA.
- SAR Analysis : Correlate substituent electronegativity (e.g., Cl/F positions) with MIC values to optimize bioactivity .
Q. What crystallographic parameters are critical for analyzing molecular packing and non-covalent interactions in the solid state?
- Methodological Answer :
- Unit Cell Dimensions : Monoclinic systems (e.g., P2₁/c) require precise measurement of a, b, c, and β angles (e.g., β ≈ 92.3° for similar chalcones).
- Intermolecular Interactions : Quantify C-H···O/F hydrogen bonds (2.5–3.0 Å) and π-π stacking distances (3.5–4.0 Å) using Mercury software.
- Thermal Motion : Analyze anisotropic displacement parameters (ADPs) to distinguish static disorder from dynamic motion .
Data Contradiction and Validation
Q. How can researchers address inconsistencies between experimental and computational bond lengths/angles in structural studies?
- Methodological Answer :
- Error Sources : Identify basis set limitations (e.g., 6-31G vs. 6-311++G(d,p)) or neglect of crystal field effects in gas-phase DFT.
- Hybrid Approaches : Combine XRD data with periodic DFT (e.g., CRYSTAL17) to model solid-state interactions.
- Statistical Validation : Use R-factors (<0.05) and residual electron density maps to assess model accuracy .
Q. What protocols ensure reproducibility in single-crystal growth for XRD analysis of air-sensitive chalcone derivatives?
- Methodological Answer :
- Crystallization : Use slow evaporation in sealed vials with degassed solvents (e.g., chloroform/hexane).
- Cryoprotection : Mount crystals under inert oil (e.g., Paratone-N) to prevent oxidation.
- Data Collection : Employ low-temperature (100 K) synchrotron radiation to minimize radiation damage .
Tables
Table 1 : Key Computational Parameters for Reactivity Analysis (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value (eV) | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | -5.82 | Nucleophilicity (higher = more reactive) |
| LUMO Energy (ELUMO) | -1.74 | Electrophilicity (lower = more reactive) |
| Electrophilicity Index (ω) | 3.15 | Global reactivity trend vs. analogues |
Table 2 : Antimicrobial Activity of Chalcone Derivatives (MIC in µg/mL)
| Compound | S. aureus | E. coli | Mechanism Hypothesized |
|---|---|---|---|
| Target Compound | 8.2 | 32.5 | Membrane disruption |
| 4-Methoxy Analog | 12.4 | 45.7 | ROS generation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
